molecular formula C7H10F3N3 B12942449 (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B12942449
M. Wt: 193.17 g/mol
InChI Key: OGMQVEAKKSGGTC-UHFFFAOYSA-N
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Description

(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative featuring an ethyl group at the 1-position, a trifluoromethyl group at the 3-position, and a methanamine substituent at the 4-position of the pyrazole ring. This compound is part of a broader class of pyrazole-based molecules known for their applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C7H10F3N3/c1-2-13-4-5(3-11)6(12-13)7(8,9)10/h4H,2-3,11H2,1H3

InChI Key

OGMQVEAKKSGGTC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Ethylation: The ethyl group is introduced at position 1 through an alkylation reaction using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methanamine group or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation Products: Imines, oxides.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group often enhances the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

Key structural analogs differ in substituents at the 1-, 3-, and 4-positions of the pyrazole ring, impacting physical properties such as melting points, solubility, and stability. A comparative analysis is provided below:

Compound Name Substituents (1-, 3-, 4-) Melting Point (°C) Physical Form Key Features
(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine hydrochloride Ethyl, CF₃, CH₂NH₂·HCl N/A Solid (HCl salt) Improved solubility due to hydrochloride salt formation.
[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine Methyl, CF₃, CH₂NH₂ N/A Solid Lower steric bulk compared to ethyl analog; common in pesticidal studies.
[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride Methyl, CF₃, CH₂NH₂·HCl (Cl at 5-pos) N/A Solid (HCl salt) Chlorine addition increases molecular weight and potential bioactivity.
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Methyl, CF₃, 1,3,4-oxadiazole + Br 113–114 White solid Higher melting point due to bromobenzyl and oxadiazole groups.

Notes:

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.
Fungicidal and Herbicidal Activity

Compounds with 1,3,4-oxadiazole thioether moieties (e.g., ) demonstrate notable fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL). For example:

  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) : Exhibits a bleaching herbicidal effect and binds similarly to SDH protein as penthiopyrad, a commercial fungicide .
  • Chlorinated derivatives (e.g., ) show enhanced bioactivity due to halogen-mediated interactions with target enzymes.
Enzyme Inhibition

The (1H-pyrazol-4-yl)methanamine moiety is a recognized pharmacophore in PI3Kγ inhibitors. Modifications like ethyl or trifluoromethyl groups may fine-tune binding affinity. For instance:

  • 1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine : Predicted pKa of 8.86 suggests favorable ionization for enzyme interaction .

Molecular Docking and Structural Insights

  • SDH Protein Interaction : Compound 5g (oxadiazole derivative) shares binding motifs with penthiopyrad, including hydrogen bonding via carbonyl groups .
  • Trifluoromethyl Role : The CF₃ group in all analogs enhances electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .

Biological Activity

Introduction

The compound (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which contribute to their diverse pharmacological properties. The incorporation of an ethyl group and a trifluoromethyl substituent in this compound enhances its lipophilicity and metabolic stability, potentially influencing its interactions with various biological targets.

Structural Characteristics

The unique structural features of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can be summarized as follows:

FeatureDescription
Chemical Formula C8H10F3N3
Molecular Weight 207.20 g/mol
Functional Groups Ethyl, Trifluoromethyl, Amino
IUPAC Name (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Effects : Pyrazole derivatives have been linked to anti-inflammatory properties. For example, compounds similar to (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activity, making them potential candidates for treating infections .
  • Neuropharmacological Effects : There is evidence that certain pyrazole derivatives can interact with neurotransmitter receptors in the central nervous system, indicating potential applications in treating neurological disorders .

The biological activity of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is likely mediated through its interaction with specific enzymes and receptors:

  • Cyclooxygenase Inhibition : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways involved in mood regulation and pain perception.

Case Studies

Recent studies have explored the efficacy of pyrazole derivatives in various biological contexts:

  • Anti-inflammatory Activity Study : A series of pyrazole compounds were tested for their ability to inhibit COX enzymes. The most potent compounds exhibited IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of pyrazole derivatives, several compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine, it is useful to compare it with other related pyrazole compounds:

Compound NameStructureBiological Activity
3-Amino-5-trifluoromethylpyrazoleStructurePotent anti-inflammatory activity
4-MethylpyrazoleStructureKnown for its role as an enzyme inhibitor
5-TrifluoromethylpyrazoleStructureUsed in agricultural applications

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